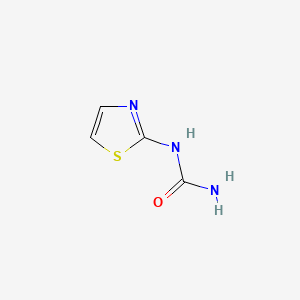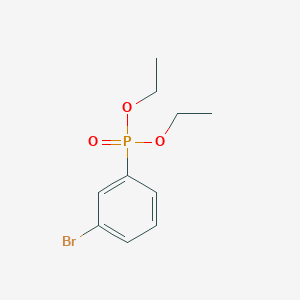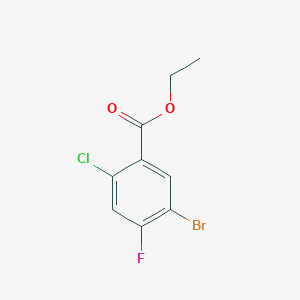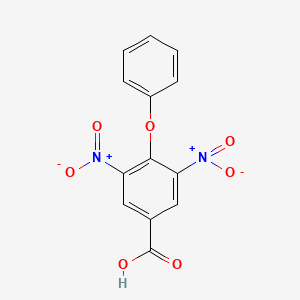
HO-Peg19-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HO-Peg19-OH, also known as 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54-Octadecaoxahexapentacontane-1,56-diol, is a linear polyethylene glycol with two terminal hydroxyl groups . It is prepared by polymerization of ethylene oxide . The degree of polymerization determines its molecular weight, which is calculated by dividing the molecular weight by 44 (44 is the molecular mass of one repeating unit) .
Molecular Structure Analysis
The molecular structure of HO-Peg19-OH is H-(O-CH2-CH2)n-OH . The number of repeating ethylene oxide units (CH2CH2O) or the degree of polymerization is calculated by dividing the PEG molecular weight by 44 .
Physical And Chemical Properties Analysis
HO-Peg19-OH has a molecular weight of 855.01 . It is soluble in water and aqueous buffer, chloroform, methylene chloride, DMF, DMSO, and less soluble in alcohol, toluene . It is not soluble in ether . The density of PEG is approximately 1.125 g/mL .
Applications De Recherche Scientifique
Biocompatibility and Surface Coating
Polyethylene glycol (PEG), including HO-Peg19-OH, is notable for its biocompatibility. This property is utilized in creating biocompatible surface coatings. A notable study demonstrated the development of a method for grafting PEG onto activated silica films, enhancing their biocompatibility due to PEG's nonimmunogenicity, nonantigenicity, and protein rejection capabilities (Alcantar, Aydil, & Israelachvili, 2000).
Enhanced Stability and Dispersion of Nanoparticles
Research has shown that PEGylation, including the use of cyclic PEG without chemical inhomogeneity, can significantly enhance the dispersion stability of nanoparticles like silver nanoparticles (AgNPs) against physiological conditions. This stability is crucial for biological applications (Oziri et al., 2021).
Acid-Degradable Hydrogel Fabrication
HO-Peg19-OH has been used in the synthesis of acid-degradable hydrogels. A study demonstrated the fabrication of a whole polyethylene glycol-based hydrogel using HO-PEG with a cinnamaldehyde acetal unit. This hydrogel can degrade in acidic conditions, showing potential for controlled release applications (Zhao et al., 2020).
Cancer Diagnosis and Therapy
In the field of oncology, Holmium-based nanoparticles modified by PEG have been synthesized for dual-modal imaging in cancer diagnosis, combining x-ray computed tomography and magnetic resonance imaging. These nanoparticles exhibit low cytotoxicity and good biocompatibility, making them promising for medical imaging applications (Zhang et al., 2021).
Environmentally Responsive Polyurethanes
HO-Peg19-OH is also used in synthesizing environmentally responsive segmented polyurethanes. These polymers exhibit diverse properties like oleophobicity, hydrophobicity, and hydrophilicity, depending on the polarity of the contacting medium. Such dynamic transformation of surface activity has potential applications in various fields (Vaidya & Chaudhury, 2002).
Propriétés
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H78O20/c39-1-3-41-5-7-43-9-11-45-13-15-47-17-19-49-21-23-51-25-27-53-29-31-55-33-35-57-37-38-58-36-34-56-32-30-54-28-26-52-24-22-50-20-18-48-16-14-46-12-10-44-8-6-42-4-2-40/h39-40H,1-38H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXFXBCVJGXGKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H78O20 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601018298 |
Source


|
| Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54-octadecaoxahexapentacontane-1,56-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601018298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
855.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

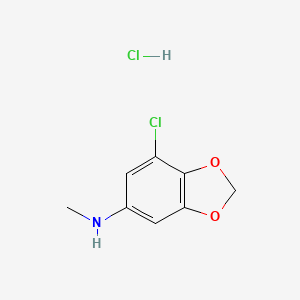
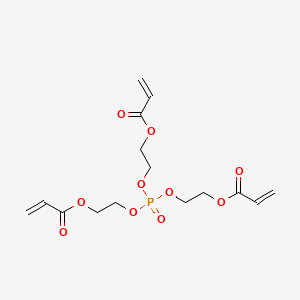

![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B3261998.png)

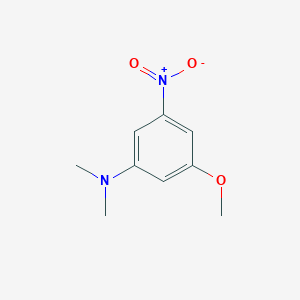

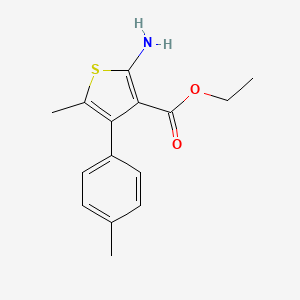
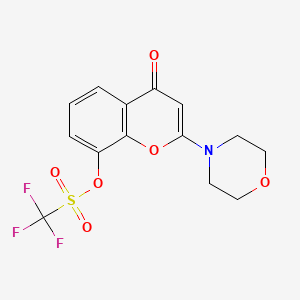
![1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic Acid](/img/structure/B3262043.png)
